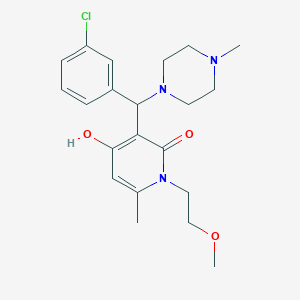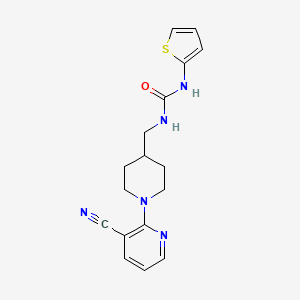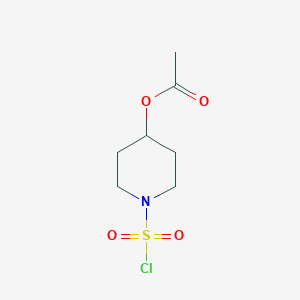![molecular formula C22H15N5O3 B2959703 2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine CAS No. 929834-86-6](/img/structure/B2959703.png)
2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a benzodioxol group, an oxadiazol group, and a pyrazolopyrimidine group . These groups are common in many pharmaceuticals and could suggest potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple ring systems .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the oxadiazol group could potentially undergo reactions with nucleophiles, while the pyrazolopyrimidine group might be involved in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would depend on its molecular structure. These properties could be predicted using computational methods or determined experimentally.Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
Pyrazolo[1,5-a]pyrimidines, including compounds similar to 2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine, have attracted significant interest due to their antitrypanosomal activity and potential as antimetabolites in purine biochemical reactions. Their synthesis involves various methods, including reactions with sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate, generating compounds with potential pharmaceutical applications (Abdelriheem et al., 2017).
Anticancer and Radioprotective Activity
A series of pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for in-vitro anticancer activity against Ehrlich Ascites Carcinoma (EAC) cell line, with one compound exhibiting significant radioprotective effects. This research highlights the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents and their radioprotective capabilities, suggesting a promising avenue for the development of new therapeutic agents (Ghorab et al., 2010).
Antimicrobial and Anti-inflammatory Properties
Pyrazolo[1,5-a]pyrimidines also demonstrate significant antimicrobial and anti-inflammatory properties. Synthesis and evaluation of 2- H /methyl-3-phenyl-5-alkyl/aryl/heteroaryl-7-trifluoromethylpyrazolo[1,5- a ]pyrimidines revealed compounds with promising anti-inflammatory activity, comparable to standard drugs, and exhibited antimicrobial activity against various bacteria and fungi. This positions them as potential candidates for the development of new antimicrobial and anti-inflammatory drugs (Aggarwal et al., 2014).
Novel Fluorophores and Dyes
The synthesis of pyrazolo[1,5-a]pyrimidines has been applied in the development of novel fluorophores and dyes. 3-Formylpyrazolo[1,5-a]pyrimidines serve as key intermediates for the preparation of functional fluorophores, exhibiting significant fluorescence intensity and quantum yields. These compounds offer potential applications in the development of fluorescent probes for detecting biologically or environmentally relevant species, showcasing the versatility of pyrazolo[1,5-a]pyrimidine derivatives beyond pharmaceutical applications (Castillo et al., 2018).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound contains a 1,3-benzodioxol-5-yl moiety, which is found in many bioactive molecules. For example, it is present in certain drugs that inhibit the reuptake of monoamine neurotransmitters . Therefore, it’s possible that this compound could interact with similar targets.
Mode of Action
The exact mode of action would depend on the specific targets of the compound. If it does interact with monoamine transporters, it could inhibit the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine , leading to increased levels of these neurotransmitters in the synaptic cleft.
Biochemical Pathways
Again, this would depend on the specific targets of the compound. If it affects monoamine transporters, it could influence several biochemical pathways related to neurotransmission, mood regulation, and other neurological processes .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. If it affects monoamine transporters, it could lead to changes in neurotransmission and potentially influence mood and behavior .
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O3/c1-13-9-16(14-5-3-2-4-6-14)23-20-11-17(25-27(13)20)22-24-21(26-30-22)15-7-8-18-19(10-15)29-12-28-18/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFUXDRCNWCUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2959629.png)

![3-[(furan-2-yl)methanesulfonyl]-1-[4-(thiophen-2-yl)benzoyl]azetidine](/img/structure/B2959631.png)


amine](/img/structure/B2959635.png)
![4-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2959637.png)
![5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2959638.png)


![1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate](/img/structure/B2959643.png)
